

1-Bromo-4-iodobenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-iodobenzene

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An In-depth Technical Guide to 1-Bromo-4-iodobenzene

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides core technical data on **1-Bromo-4-iodobenzene**, a versatile aryl halide intermediate in organic synthesis.

Molecular and Elemental Data

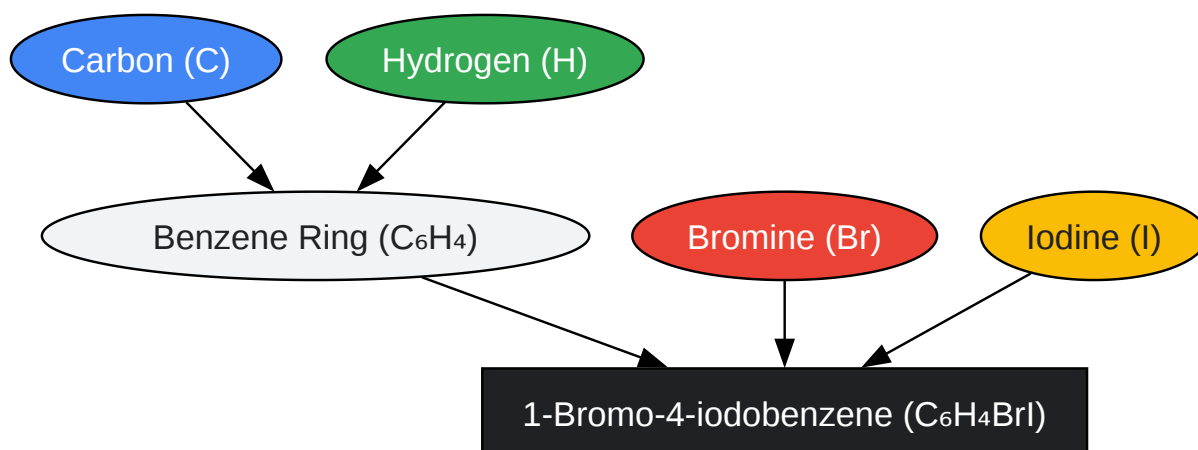
1-Bromo-4-iodobenzene is a disubstituted aromatic compound with the chemical formula C_6H_4BrI .^{[1][2]} Its molecular weight is approximately 282.90 g/mol.^{[1][3][4]} The structural arrangement consists of a benzene ring where a bromine atom and an iodine atom are attached at para positions to each other.

The quantitative data for **1-Bromo-4-iodobenzene** is summarized in the table below for ease of reference and comparison.

Parameter	Value
Chemical Formula	C ₆ H ₄ BrI
Molecular Weight	282.90 g/mol [1][3][4] (282.904 g/mol also reported[2][5])
Elemental Composition	
Carbon (C)	6 atoms
Hydrogen (H)	4 atoms
Bromine (Br)	1 atom
Iodine (I)	1 atom

Logical Structure of 1-Bromo-4-iodobenzene

The following diagram illustrates the logical relationship of the constituent elements forming the **1-Bromo-4-iodobenzene** molecule.



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Elemental composition of **1-Bromo-4-iodobenzene**.

Experimental Protocols

While this document does not detail specific experimental protocols, **1-Bromo-4-iodobenzene** is commonly synthesized and utilized in various organic reactions. A typical laboratory preparation involves the diazotization of 4-bromoaniline followed by a Sandmeyer-type reaction with potassium iodide.[1]

Due to the differential reactivity of the carbon-iodine and carbon-bromine bonds, this compound is a valuable substrate for selective cross-coupling reactions, such as the Sonogashira coupling.[1] In such reactions, the more reactive C-I bond can be selectively coupled with a terminal alkyne, leaving the C-Br bond intact for subsequent transformations.[1] Researchers utilizing this compound should refer to established methodologies for these specific reaction types.

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